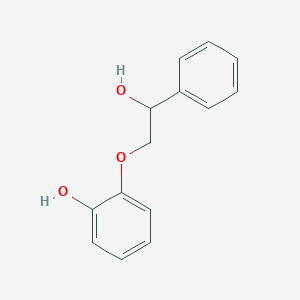
2-(2-Hydroxy-2-phenylethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Hydroxy-2-phenylethoxy)phenol” is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Bioremediation of Environmental Pollutants
One significant application of phenolic compounds, like 2-(2-Hydroxy-2-phenylethoxy)phenol, is in the field of environmental science, particularly in the bioremediation of pollutants. For instance, the laccase enzyme from Fusarium incarnatum UC-14 has been used in the bioremediation of Bisphenol A, a phenolic environmental pollutant, through a reverse micelles system. This process showcases the capability of phenolic compounds in enhancing the biodegradability of other phenolic pollutants, thereby contributing to environmental cleanup efforts (Chhaya & Gupte, 2013).
Renewable Building Blocks in Materials Science
Phenolic compounds have also found applications as renewable building blocks in the field of materials science. Phloretic acid, a naturally occurring phenolic compound, has been explored as an alternative to phenol for introducing phenolic functionalities into molecules. This innovation highlights the role of phenolic compounds in enhancing the reactivity of molecules towards the formation of benzoxazine rings, thereby contributing to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Antioxidant and Anti-inflammatory Applications
The antioxidant and anti-inflammatory properties of phenolic compounds have been extensively studied. Compounds synthesized from phenols have shown potential in radical scavenging and enzyme inhibition assays, suggesting their applicability in therapeutic and preventive healthcare. For example, certain compounds synthesized from phenols have shown promising antioxidant and analgesic/anti-inflammatory activities, which could be further optimized for medical applications (Prabhakar et al., 2006).
Advanced Materials and Catalysis
Phenolic compounds contribute significantly to the advancement of materials science and catalysis. For instance, the exploration of hydroperoxides, with phenolic compounds playing a crucial role, has revealed novel outcomes in organic synthesis and industrial processes. This application underscores the versatility and importance of phenolic compounds in contributing to innovative solutions and new materials in various industrial sectors (Hamann & Liebscher, 2000).
Eigenschaften
IUPAC Name |
2-(2-hydroxy-2-phenylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWYPVIFBLEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

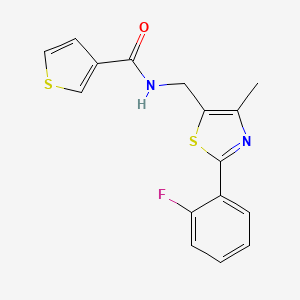
![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)
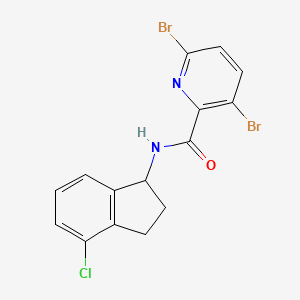
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)
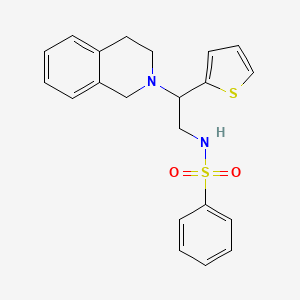
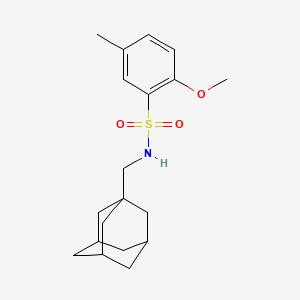
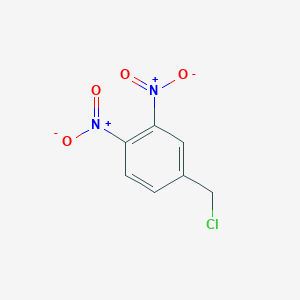

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)
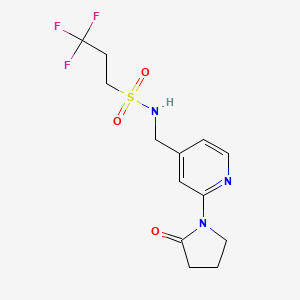
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2490414.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)
